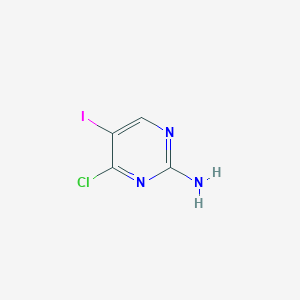

4-Chloro-5-iodopyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-iodopyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClIN3/c5-3-2(6)1-8-4(7)9-3/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXIFTFXSFQXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 4-Chloro-5-iodopyrimidin-2-amine: Properties, Synthesis, and Applications

For the attention of: Researchers, scientists, and drug development professionals.

This guide serves as a detailed technical resource on 4-Chloro-5-iodopyrimidin-2-amine, a key building block in modern medicinal chemistry. It outlines the compound's chemical and physical properties, synthesis protocols, reactivity, and significant applications in the pharmaceutical industry.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical characteristics of this compound is crucial for its effective use in synthesis and drug design.

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₄H₃ClIN₃ |

| Molecular Weight | 255.44 g/mol [1] |

| CAS Number | 185518-72-3 |

| Appearance | Yellow solid[2] |

| Melting Point | 198-202 °C |

| Solubility | Soluble in organic solvents; slightly soluble in water[2] |

Synthesis and Experimental Protocols

The reliable synthesis of this compound is fundamental to its application. The most prevalent method is the direct iodination of 2-amino-4-chloropyrimidine.

Standard Synthesis Protocol

This procedure details the electrophilic aromatic substitution reaction using N-iodosuccinimide (NIS) as the iodinating agent.[2]

Materials and Reagents:

-

2-amino-4-chloropyrimidine

-

N-iodosuccinimide (NIS)

-

Anhydrous dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) apparatus

Step-by-Step Procedure:

-

Dissolve 2-amino-4-chloropyrimidine (1.0 equivalent) in anhydrous DMF in a round-bottom flask.

-

With stirring, add NIS (1.1 to 1.5 equivalents) portion-wise at room temperature.

-

Continue stirring the mixture for 4-12 hours.

-

Monitor the reaction's progress using TLC.

-

Upon completion, proceed with standard aqueous work-up and purification by recrystallization or column chromatography.

Experimental Workflow Diagram:

Caption: Synthetic workflow for this compound.

Spectroscopic and Structural Data

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

-

Mass Spectrometry (m/z): The [M+H]⁺ peak is observed at 255.9, confirming the molecular weight.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Characteristic peaks for the amine protons and the pyrimidine ring proton.

-

¹³C NMR: Signals corresponding to the four unique carbon atoms in the pyrimidine ring.

-

-

Infrared (IR) Spectroscopy: Key absorption bands indicate the presence of N-H bonds of the amine group and C=N bonds within the aromatic ring.[3][4]

Reactivity and Applications in Drug Discovery

The trifunctional nature of this compound, with its amino, chloro, and iodo groups, provides multiple reaction sites, making it a versatile scaffold in drug development.[2] The chloro and iodo substituents are particularly amenable to various cross-coupling reactions.[2]

This compound and its derivatives are integral to the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The pyrimidine core is a common feature in many FDA-approved drugs.[5][6]

Logical Relationship of Functional Groups in Synthesis:

Caption: Reactivity sites of this compound.

The differential reactivity of the halogen atoms allows for sequential, site-selective modifications, which is a powerful strategy in constructing chemical libraries for high-throughput screening.

Safety and Handling

This compound is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[1] It is also harmful if inhaled.[1] Appropriate personal protective equipment should be worn, and the compound should be handled in a well-ventilated fume hood. Store in a freezer, protected from light.[2]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and multi-faceted reactivity make it an essential tool for the development of novel therapeutics. A comprehensive understanding of this compound's chemistry is crucial for its effective application in drug discovery and organic synthesis.

Sources

- 1. 2-Chloro-5-iodopyrimidin-4-amine | C4H3ClIN3 | CID 45036936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Cornerstone: A Technical Guide to 4-Chloro-5-iodopyrimidin-2-amine (CAS 597551-56-9) for Advanced Drug Discovery

For Immediate Release: A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals

This guide serves as an in-depth technical resource on 4-Chloro-5-iodopyrimidin-2-amine, a pivotal building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document provides not only procedural steps but also the underlying scientific rationale to empower researchers in their pursuit of novel therapeutics.

Strategic Importance in Medicinal Chemistry

This compound is a trifunctional heterocyclic compound of significant interest in the synthesis of complex, biologically active molecules.[1] Its pyrimidine core is a well-established scaffold in numerous FDA-approved drugs, and the strategic placement of amino, chloro, and iodo substituents offers a versatile platform for molecular elaboration. The distinct reactivity of the chloro and iodo groups makes this molecule particularly amenable to a variety of cross-coupling reactions, facilitating the creation of diverse chemical libraries for drug discovery programs.[1] This building block is especially prominent in the development of kinase inhibitors, a class of targeted therapies that has revolutionized cancer treatment.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use and storage.

| Property | Value | Source |

| CAS Number | 597551-56-9 | [1] |

| Molecular Formula | C₄H₃ClIN₃ | [1] |

| Molecular Weight | 255.44 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents. | [1] |

| Storage | Store in a freezer, protected from light. | [1] |

Safety and Handling: As with all halogenated compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[2][3]

Synthesis of this compound: An Electrophilic Aromatic Substitution Approach

The most prevalent and efficient synthesis of this compound involves the direct iodination of 4-amino-2-chloropyrimidine. This reaction is a classic example of electrophilic aromatic substitution on an electron-rich heterocyclic system.

Reaction Principle

The pyrimidine ring, while generally electron-deficient, is activated towards electrophilic substitution by the electron-donating amino group at the C4 position. The iodinating agent, typically N-iodosuccinimide (NIS), provides an electrophilic iodine source (I⁺) that preferentially attacks the electron-rich C5 position.

Diagram: Synthesis Workflow

Caption: Synthetic workflow for 4-Amino-2-chloro-5-iodopyrimidine.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound.

Materials:

-

4-Amino-2-chloropyrimidine

-

N-Iodosuccinimide (NIS)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-chloropyrimidine (1.0 eq) in anhydrous DMF.

-

Reagent Addition: To the stirred solution, add N-iodosuccinimide (1.1–1.5 eq) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4–12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing an aqueous solution of sodium thiosulfate to quench any excess iodine. Extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) or by recrystallization to yield pure this compound.

Spectroscopic Characterization

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the amine protons and the pyrimidine ring proton would be expected. The exact chemical shifts would depend on the solvent used. |

| ¹³C NMR | Expected to show four distinct signals for the pyrimidine ring carbons. Note: Specific experimental data is not widely published; values should be confirmed by experimental analysis. |

| Mass Spec. | [M+H]⁺ calculated for C₄H₄ClIN₃⁺: 255.91; found: 255.9.[1] |

Reactivity and Applications in Cross-Coupling Reactions

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C5 position, leaving the C2-chloro group available for subsequent transformations. The general order of reactivity for aryl halides in these couplings is Ar-I > Ar-Br > Ar-Cl.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, it is typically used to introduce aryl or vinyl substituents at the C5 position.

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for Suzuki-Miyaura coupling.

Exemplary Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Reagents: this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq).

-

Solvent: 1,4-Dioxane/H₂O (4:1).

-

Procedure: Combine the reagents in a reaction vessel under an inert atmosphere. Add the degassed solvent and heat the mixture to 80-100 °C until the starting material is consumed (monitor by TLC). Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is employed to form a carbon-carbon bond between an aryl halide and a terminal alkyne, a common strategy in the synthesis of kinase inhibitors.

Exemplary Protocol: Sonogashira Coupling with Phenylacetylene

-

Reagents: this compound (1.0 eq), phenylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.05 eq), triethylamine (2.5 eq).

-

Solvent: Anhydrous THF or DMF.

-

Procedure: Under an inert atmosphere, dissolve the pyrimidine derivative, catalyst, and copper iodide in the solvent. Add triethylamine followed by phenylacetylene. Stir at room temperature or with gentle heating until the reaction is complete. Perform an aqueous work-up and purify by column chromatography.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a go-to method for forming carbon-nitrogen bonds.[4] It can be used to introduce a wide range of primary and secondary amines at the C5 position of this compound.

Exemplary Protocol: Buchwald-Hartwig Amination with Aniline

-

Reagents: this compound (1.0 eq), aniline (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), Cs₂CO₃ (1.5 eq).

-

Solvent: Anhydrous toluene or dioxane.

-

Procedure: In a glovebox or under a strictly inert atmosphere, combine the reagents. Add the degassed solvent and heat to 80-110 °C. Monitor the reaction until completion. After cooling, filter the mixture through celite, concentrate the filtrate, and purify the residue by column chromatography.

Application in the Synthesis of Kinase Inhibitors

The trifunctional nature of this compound makes it a valuable precursor in the synthesis of targeted therapies, particularly kinase inhibitors for cancer treatment.

-

ALK Inhibitors: Anaplastic lymphoma kinase (ALK) is a key target in certain types of non-small cell lung cancer. This compound can be elaborated through sequential cross-coupling reactions to generate potent ALK inhibitors.[5][6][7][8][9]

-

PLK4 Inhibitors: Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication and is overexpressed in various cancers. This pyrimidine derivative serves as a core scaffold for the development of novel PLK4 inhibitors.[10][11][12][13][14]

Conclusion

This compound is a strategically important and versatile building block for the synthesis of complex, high-value molecules in drug discovery. Its well-defined reactivity in a range of cross-coupling reactions allows for the systematic and efficient construction of novel chemical entities. This guide provides a solid foundation of its properties, synthesis, and applications, empowering researchers to leverage this key intermediate in the development of next-generation therapeutics.

References

-

New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). National Institutes of Health. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (2025). RSC Publishing. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

-

Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022). National Institutes of Health. Retrieved from [Link]

-

Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). (2012). ResearchGate. Retrieved from [Link]

-

The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. (2024). National Institutes of Health. Retrieved from [Link]

-

Chemical structures of representative PLK4 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. (2013). PubMed. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). National Institutes of Health. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Buchwald-Hartwig amination reaction of iodobenzene with aniline... (n.d.). ResearchGate. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved from [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). National Institutes of Health. Retrieved from [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2011). ACS Publications. Retrieved from [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. Retrieved from [Link]

-

Sonogashira coupling of phenylacetylene with phenyl iodide catalyzed by... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][11][15]benzodiazepines. (2005). PubMed. Retrieved from [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs. Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). National Institutes of Health. Retrieved from [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. Retrieved from [Link]

-

Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2011). ResearchGate. Retrieved from [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). National Institutes of Health. Retrieved from [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). MDPI. Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed. Retrieved from [Link]

-

Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. (2019). DergiPark. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. fishersci.com [fishersci.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

A Senior Application Scientist's Guide to 4-Chloro-5-iodopyrimidin-2-amine: A Cornerstone Building Block in Modern Drug Discovery

Introduction: The Strategic Value of a Trifunctional Heterocycle

In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic scaffolds, 4-Chloro-5-iodopyrimidin-2-amine stands out as a particularly valuable and versatile intermediate.[1] Its pyrimidine core is a privileged structure found in numerous biologically active compounds, while its trifunctional nature—presenting amino, chloro, and iodo groups—offers a rich platform for controlled, sequential chemical modifications.[1] The distinct reactivity of the halogen substituents makes this compound an ideal substrate for a variety of cross-coupling reactions, enabling the systematic construction of diverse chemical libraries essential for modern drug discovery programs.[1] This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and application, grounded in established chemical principles and field-proven methodologies.

Core Physicochemical and Spectroscopic Profile

A comprehensive understanding of the fundamental properties of this compound is critical for its effective use in synthesis, including proper handling, reaction setup, and structural verification.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below. This data is essential for accurate reagent measurement, safety assessment, and documentation.

| Property | Value | Reference |

| Molecular Formula | C₄H₃ClIN₃ | [2] |

| Molecular Weight | 255.44 g/mol | [1][2] |

| IUPAC Name | 2-chloro-5-iodopyrimidin-4-amine | [2] |

| CAS Number | 597551-56-9 | [1] |

| Appearance | Yellow solid | [1] |

| Solubility | Soluble in various organic solvents; slightly soluble in water. | [1] |

| Storage | Store in a freezer, protected from light, under an inert atmosphere. | [1] |

Spectroscopic Signature for Structural Verification

Confirmation of the compound's identity and purity is achieved through a combination of spectroscopic techniques. The following table outlines the expected data, which serves as a benchmark for quality control.

| Technique | Expected Data | Interpretation |

| ¹H NMR | Singlet at ~8.0-8.2 ppm (pyrimidine H), Broad singlet for -NH₂ protons. | The downfield singlet corresponds to the lone proton on the electron-deficient pyrimidine ring. The amine protons are exchangeable and may appear as a broad signal. |

| ¹³C NMR | Resonances expected for the four distinct pyrimidine carbons. | The carbon atoms attached to the electronegative halogens and nitrogen atoms will exhibit characteristic downfield shifts. |

| IR Spectroscopy | N-H stretching (~3300-3500 cm⁻¹), C=N and C=C stretching in the aromatic region (~1550-1650 cm⁻¹). | These bands are characteristic of the primary amine and the pyrimidine ring system. |

| Mass Spec (MS) | Molecular ion peak [M]⁺ at m/z ≈ 255, showing a characteristic isotopic pattern for one chlorine atom. | The mass spectrum provides direct evidence of the molecular weight and the presence of chlorine. |

Note: Specific NMR chemical shifts can vary depending on the solvent used. The data presented is a general estimation based on analogous structures.[1] The process of deducing a chemical structure from spectroscopic data is a fundamental skill in organic chemistry.[3][4]

Synthesis Protocol: Direct Iodination

The most efficient and widely adopted method for preparing this compound is through the direct electrophilic iodination of its precursor, 4-amino-2-chloropyrimidine.[1]

Reaction Principle

This transformation is a classic electrophilic aromatic substitution. The pyrimidine ring, while generally electron-deficient, is activated towards electrophilic attack by the electron-donating amino group. An iodinating agent, typically N-Iodosuccinimide (NIS), serves as the source of the electrophilic iodine (I⁺), which substitutes a hydrogen atom at the C5 position, the most electron-rich and sterically accessible site.

Experimental Workflow Diagram

Caption: A typical workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

-

Reaction Setup : To a solution of 4-amino-2-chloropyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add N-iodosuccinimide (NIS) (1.05-1.2 eq) portion-wise at room temperature.

-

Reaction Monitoring : Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up : Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine.

-

Extraction : Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

-

Washing & Drying : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity: A Platform for Diversity-Oriented Synthesis

The synthetic power of this compound lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition to a Pd(0) catalyst than the more robust carbon-chlorine (C-Cl) bond. This reactivity gradient (I > Br > Cl) is a cornerstone of modern cross-coupling strategy, allowing for selective functionalization at the C5 position while preserving the C2 chloro-substituent for subsequent transformations.[5][6]

Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms carbon-carbon bonds, is a powerful tool for introducing aryl or heteroaryl substituents.[7][8] When this compound is subjected to Suzuki conditions, the reaction occurs selectively at the C5-iodo position.

Caption: Selective Suzuki-Miyaura coupling at the C5-iodo position.

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reagent Setup : In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like Cs₂CO₃ or K₂CO₃ (2.0-3.0 eq).

-

Solvent and Degassing : Add a degassed solvent system (e.g., dioxane/water or DME). Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Reaction : Heat the mixture to the required temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

-

Work-up and Purification : After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified via column chromatography or recrystallization.

This selective coupling is invaluable for building biaryl structures, a common motif in kinase inhibitors and other targeted therapies.[9]

Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds.[6][10][11] Similar to the Suzuki coupling, this reaction can be directed to the C5 position of this compound, enabling the introduction of a wide array of primary or secondary amines.

Caption: Selective Buchwald-Hartwig amination at the C5-iodo position.

Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reagent Setup : To an oven-dried reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

-

Addition of Substrates : Add this compound (1.0 eq), the desired amine (1.1-1.3 eq), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction : Heat the mixture with stirring (typically 80-110 °C) until completion as determined by LC-MS.

-

Work-up and Purification : Cool the reaction, quench carefully with water, and extract with an organic solvent. The crude product obtained after drying and concentration of the organic phase is purified by column chromatography.

The ability to forge C-N bonds with such efficiency has revolutionized the synthesis of countless pharmaceutical compounds.[12][13]

Applications in Drug Discovery

The pyrimidine scaffold is a key component in a multitude of FDA-approved drugs.[14] The utility of this compound lies in its role as a precursor to more complex, highly functionalized pyrimidine derivatives. The sequential, regioselective functionalization first at C5 (via the iodo group) and subsequently at C2 (via the chloro group) allows for the rapid generation of compound libraries with three distinct points of diversity. This strategy is frequently employed in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other drug candidates.[15]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed.

-

Hazard Identification : this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place, preferably a freezer, to maintain its stability.[1]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its predictable and selective reactivity make it an invaluable building block. The ability to leverage the reactivity differential of its halide substituents in powerful cross-coupling reactions provides a reliable and efficient pathway to molecular complexity. For researchers and scientists in drug development, mastering the application of this trifunctional pyrimidine is a key step toward the rational design and synthesis of the next generation of therapeutic agents.

References

- An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine. Benchchem.

- 2-Chloro-5-iodopyrimidin-4-amine | C4H3ClIN3. PubChem.

- Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119.

- Suzuki Coupling. Organic Chemistry Portal.

- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.

- Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Progressio Alapítvány.

- Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.

- Amin

- Application Note: Selective Buchwald-Hartwig Amination of 5-Chloro-2-iodopyrimidine. Benchchem.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Buchwald–Hartwig amin

- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- Spectroscopy Problems.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Chloro-5-iodopyrimidin-4-amine | C4H3ClIN3 | CID 45036936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. proprogressio.hu [proprogressio.hu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-5-iodopyrimidin-2-amine

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-5-iodopyrimidin-2-amine (C₅H₄ClIN₂), a key heterocyclic building block in medicinal chemistry and drug development. We present a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data interpretation but also the underlying principles and field-proven experimental protocols. By integrating data from multiple spectroscopic techniques, we establish a robust framework for the structural confirmation and purity assessment of this important chemical entity.

Introduction

This compound is a halogenated pyrimidine derivative whose structural complexity and reactivity make it a valuable intermediate in the synthesis of pharmacologically active compounds. The precise arrangement of its substituents—an amine group, a chlorine atom, and an iodine atom—on the pyrimidine ring dictates its chemical behavior and potential as a scaffold in drug design. Accurate and unambiguous structural verification is therefore paramount for its effective use.

Spectroscopic analysis is the cornerstone of modern chemical characterization. Techniques such as NMR, MS, and IR provide complementary information about a molecule's atomic connectivity, mass, and functional groups. This guide synthesizes the data from these methods to create a complete spectroscopic profile of this compound, ensuring scientific integrity and providing a reliable reference for researchers.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the molecule's fundamental structure.

-

Chemical Formula : C₄H₃ClIN₃

-

Molecular Weight : 255.44 g/mol [1]

-

Structure : The molecule consists of a pyrimidine ring substituted at positions 2, 4, and 5 with an amine, a chlorine atom, and an iodine atom, respectively.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Analysis

The proton NMR spectrum of this compound is expected to be relatively simple, showing signals for the aromatic proton and the amine protons.

Causality Behind Experimental Choices: The choice of solvent is critical for observing the amine (NH₂) protons. In many common NMR solvents like CDCl₃, these protons undergo rapid exchange, leading to broad or even invisible signals[2][3]. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent that forms hydrogen bonds with the amine protons, slowing down their exchange rate and allowing for their observation as sharper signals[4].

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.15 | Singlet (s) | 1H | Ar-H (C6-H) | The lone proton on the pyrimidine ring is deshielded by the electronegative nitrogen atoms. |

| ~7.05 | Broad Singlet (br s) | 2H | -NH₂ | The chemical shift can vary with concentration and temperature; the signal is often broad due to quadrupolar relaxation and exchange.[2] |

Table 1: Predicted ¹H NMR spectral data for this compound.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~160.5 | C 2-NH₂ | Carbon attached to two nitrogen atoms and the exocyclic amine group, highly deshielded. |

| ~158.0 | C 6-H | Aromatic carbon attached to hydrogen. |

| ~155.5 | C 4-Cl | Carbon attached to nitrogen and the electronegative chlorine atom. |

| ~75.0 | C 5-I | Carbon attached to the large, polarizable iodine atom. The "heavy atom effect" of iodine causes a significant upfield shift. |

Table 2: Predicted ¹³C NMR spectral data for this compound.[5]

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Vortex briefly to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Acquisition: Insert the sample into the NMR spectrometer. Perform standard locking and shimming procedures to optimize the magnetic field homogeneity.

-

¹H Spectrum: Acquire the proton spectrum. Typically, 16 scans are sufficient for a good signal-to-noise ratio.

-

¹³C Spectrum: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are required.

-

Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable structural information.

Expected Molecular Ion and Isotopic Pattern

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this type of molecule.[6][7][8] It protonates the basic amine group or nitrogen atoms in the ring, generating a pseudomolecular ion [M+H]⁺ with minimal fragmentation.[9][10] This allows for the clear determination of the molecular weight.

The presence of chlorine results in a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the mass spectrum will show two main peaks for the molecular ion, separated by approximately 2 m/z units, with a relative intensity ratio of roughly 3:1.

-

[M+H]⁺ (for ¹²C₄³⁵Cl¹²⁷I¹H₄¹⁴N₃): m/z 255.91

-

[M+2+H]⁺ (for ¹²C₄³⁷Cl¹²⁷I¹H₄¹⁴N₃): m/z 257.91

Fragmentation Pattern

While ESI is a soft technique, in-source collision-induced dissociation (CID) or MS/MS experiments can be used to induce fragmentation, providing further structural confirmation.

Caption: Plausible fragmentation pathways for [M+H]⁺ of this compound.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Parameters: Operate the ESI source in positive ion mode. Optimize key parameters such as capillary voltage (~3-4 kV), drying gas flow, and temperature to achieve a stable signal.

-

Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Calibration: Ensure the mass spectrometer is properly calibrated using a standard calibration solution to guarantee mass accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Characteristic Vibrational Frequencies

Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a modern sampling technique that allows for the direct analysis of solid samples with minimal preparation.[11][12][13] It provides high-quality spectra quickly and efficiently.[14][15]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 1650 - 1580 | N-H Scissoring (Bend) | Primary Amine (-NH₂) |

| ~1640 | C=N / C=C Stretch | Pyrimidine Ring |

| 1335 - 1250 | C-N Stretch | Aromatic Amine |

| 850 - 550 | C-Cl Stretch | Aryl Chloride |

| ~500 | C-I Stretch | Aryl Iodide |

Table 3: Characteristic IR absorption frequencies for this compound.[16][17][18]

The two distinct bands in the 3400-3200 cm⁻¹ region for N-H stretching are characteristic of a primary (NH₂) amine.[16]

Experimental Protocol: ATR-FTIR

-

Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[11] Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the ATR crystal.[12]

-

Sample Scan: Acquire the sample spectrum. Typically, 32 or 64 scans are co-added to produce a high-quality spectrum.

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

-

MS confirms the molecular weight (255.44 g/mol ) and the presence of one chlorine atom via the isotopic pattern.

-

IR confirms the presence of the primary amine functional group (N-H stretches and bend) and vibrations associated with the aromatic ring and carbon-halogen bonds.

-

¹H NMR confirms the presence of one aromatic proton and two amine protons, consistent with the structure.

-

¹³C NMR confirms the presence of the four unique carbon environments in the pyrimidine ring.

Together, these techniques provide a self-validating system, offering unambiguous proof of the structure and purity of this compound, leaving no doubt as to its identity.

References

-

Wikipedia. Electrospray ionization. [Link]

-

Metabolomics Standard Initiative. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

-

Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

LCGC International. Electrospray Ionization for Mass Spectrometry. [Link]

-

Wikipedia. Attenuated total reflectance. [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

UniversityWafer, Inc. What Is Attenuated Total Reflectance (ATR) in FTIR Spectroscopy? [Link]

-

J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]

-

ACS Publications. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

-

Reddit. NMR solvent that makes labile protons visible. [Link]

-

JoVE. Video: NMR Spectroscopy Of Amines. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

University of Colorado. IR Chart. [Link]

-

CDN. Infrared Spectroscopy. [Link]

-

PubChem. 2-Chloro-5-iodopyrimidin-4-amine. [Link]

Sources

- 1. 2-Chloro-5-iodopyrimidin-4-amine | C4H3ClIN3 | CID 45036936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Video: NMR Spectroscopy Of Amines [jove.com]

- 3. reddit.com [reddit.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 12. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 13. agilent.com [agilent.com]

- 14. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 15. universitywafer.com [universitywafer.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 18. orgchemboulder.com [orgchemboulder.com]

The Strategic Utility of 4-Chloro-5-iodopyrimidin-2-amine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Its presence in a multitude of FDA-approved drugs, particularly in the realm of oncology, underscores its significance. Within this important class of heterocycles, 4-Chloro-5-iodopyrimidin-2-amine emerges as a highly versatile and strategically valuable building block. The trifunctional nature of this compound, presenting a reactive chloro group, a versatile iodo substituent, and a modifiable amino group, offers a rich platform for the synthesis of complex molecular entities with finely tuned biological activities. This guide provides a comprehensive technical overview of the synthesis, reactivity, and application of this compound, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₄H₃ClIN₃ | [1] |

| Molecular Weight | 255.44 g/mol | [1] |

| Appearance | Typically a yellow solid | [1] |

| CAS Number | 3993-80-4 | [1] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like DMF and DMSO. | [1] |

| Storage | Recommended to be stored in a freezer, protected from light. | [1] |

The strategic placement of the chloro and iodo substituents on the pyrimidine ring is a key feature of this building block. The differing reactivities of the C-Cl and C-I bonds in palladium-catalyzed cross-coupling reactions allow for selective and sequential functionalization, a crucial advantage in the construction of complex molecular architectures.

Synthesis of the Core Scaffold

The synthesis of this compound is not explicitly detailed in readily available literature, with many sources focusing on its isomer, 4-amino-2-chloro-5-iodopyrimidine. However, a plausible and commonly employed synthetic route for related aminopyrimidines involves a multi-step process starting from a suitable pyrimidine precursor. A general and logical synthetic approach is outlined below.

Caption: A plausible synthetic pathway to this compound.

Strategic Reactivity and Key Transformations

The synthetic utility of this compound is primarily derived from its high reactivity in palladium-catalyzed cross-coupling reactions. The presence of two distinct halogen atoms allows for regioselective functionalization, a cornerstone of modern synthetic strategy.

The Principle of Regioselective Cross-Coupling

The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the carbon-chlorine bond. This difference in reactivity is the foundation for the selective functionalization of this compound. By carefully controlling the reaction conditions, one can selectively react at the C5 position (iodine) while leaving the C4 position (chlorine) intact for subsequent transformations. The general reactivity order for halogens in Suzuki-Miyaura coupling is I > Br > Cl.[2]

Caption: Regioselective cross-coupling potential of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[3] In the context of this compound, this reaction is instrumental for introducing aryl or heteroaryl moieties, which are common features in kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling at the C5-Position

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq.), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane, THF, or DME, and water.

-

Reaction Execution: Heat the reaction mixture to a temperature ranging from 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-chloro-5-aryl/heteroaryl-pyrimidin-2-amine.

The electron-deficient nature of the pyrimidine ring generally enhances the reactivity of the attached halogens in Suzuki coupling reactions compared to their benzene analogs.[4]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction is a cornerstone for the synthesis of molecules containing an alkyne moiety, another privileged functional group in medicinal chemistry.[5] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2]

Experimental Protocol: Sonogashira Coupling at the C5-Position

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the terminal alkyne (1.2-2.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and a copper(I) co-catalyst like CuI (0.05-0.10 eq.) in a suitable solvent, often a mixture of an amine base (e.g., triethylamine or diisopropylethylamine) and another organic solvent like THF or DMF.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, filter the mixture to remove any solids and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and concentrate in vacuo. Purify the resulting crude product via column chromatography to yield the 4-chloro-5-alkynylpyrimidin-2-amine.

Application in the Synthesis of Kinase Inhibitors

The pyrimidin-2-amine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[6] The ability to selectively functionalize the C4 and C5 positions of this compound makes it an invaluable tool for creating libraries of potential drug candidates. For instance, the synthesis of potent Polo-like kinase 4 (PLK4) inhibitors has been reported utilizing a pyrimidin-2-amine core.[7]

Caption: General workflow for kinase inhibitor synthesis using the target building block.

This sequential, regioselective approach allows for the systematic exploration of the chemical space around the pyrimidine core, enabling the optimization of potency, selectivity, and pharmacokinetic properties of the final drug candidates.

Conclusion: A Versatile Tool for Drug Discovery

This compound represents a powerful and versatile building block for the synthesis of complex heterocyclic compounds. Its unique arrangement of functional groups, coupled with the well-established methodologies for their selective transformation, provides medicinal chemists with a robust platform for the rapid generation of diverse molecular libraries. The strategic application of this building block, particularly in the synthesis of kinase inhibitors, continues to be a promising avenue for the discovery of novel therapeutics to address unmet medical needs.

References

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [Q04521]. ChemUniverse. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. (n.d.). Pro Progressio Alapítvány. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

-

Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (n.d.). ResearchGate. Retrieved from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). ResearchGate. Retrieved from [Link]

-

Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... (n.d.). ResearchGate. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. GSRS [m.jchem.ci.gsrs.ncats.io]

- 4. Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99% [whsysbio.net]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of substituted pyrimidines in medicinal chemistry

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Substituted Pyrimidines

Abstract

The pyrimidine ring, a fundamental heterocyclic scaffold, is woven into the very fabric of life as a core component of nucleic acids. This inherent biological relevance has positioned it as a "privileged structure" in medicinal chemistry, leading to the development of a remarkable array of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and history of substituted pyrimidines, tracing their journey from foundational synthetic milestones to their current status as indispensable drugs in oncology, virology, and microbiology. We will delve into the intricate structure-activity relationships that govern their biological effects, detail key experimental protocols for their synthesis and evaluation, and visualize the complex signaling pathways they modulate. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the enduring legacy and future potential of pyrimidine-based therapeutics.

A Historical Odyssey: From a Novel Heterocycle to a Pillar of Pharmacology

The story of pyrimidines in science begins not with a therapeutic breakthrough, but with fundamental chemical synthesis. Although derivatives like alloxan were known in the early 19th century, the first laboratory synthesis of a pyrimidine derivative, barbituric acid, was reported by Grimaux in 1879 through the condensation of urea and malonic acid.[1][2] However, the systematic study of this heterocyclic family truly commenced in 1884 with the work of Adolf Pinner , who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines and first proposed the name "pyrimidine" in 1885.[1][2][3][4] The parent pyrimidine compound itself was first prepared by Siegmund Gabriel and James Colman in 1900 by reducing 2,4,6-trichloropyrimidine, which they synthesized from barbituric acid.[1][3][5][6]

These early synthetic explorations laid the groundwork for the eventual realization of the therapeutic potential of pyrimidines. A pivotal moment arrived with the recognition that pyrimidine analogs could act as antimetabolites, interfering with the biosynthesis of nucleic acids. This concept spurred the development of some of the most impactful drugs of the 20th century.

Key Milestones in the Therapeutic Development of Substituted Pyrimidines:

-

The Dawn of Antifolates (1950s): The discovery that 2,4-diaminopyrimidines could inhibit dihydrofolate reductase (DHFR), an enzyme crucial for folic acid metabolism and consequently DNA synthesis, opened a new therapeutic avenue. This led to the development of the antimalarial drug pyrimethamine by Gertrude Elion in 1952 and the antibacterial agent trimethoprim .[7][8] These drugs demonstrated the power of targeting essential metabolic pathways with pyrimidine-based inhibitors.

-

The Fluoropyrimidine Revolution in Oncology (1950s-1960s): The synthesis of 5-fluorouracil (5-FU) by Charles Heidelberger and his team in the 1950s marked a watershed moment in cancer chemotherapy.[9][10][11] Based on the observation that tumors utilize uracil more rapidly than normal tissues, 5-FU was designed as a potent antimetabolite that inhibits thymidylate synthase, a critical enzyme in DNA synthesis.[9]

-

The Fight Against HIV/AIDS (1980s): The emergence of the HIV/AIDS pandemic spurred an urgent search for effective antiviral agents. This led to the repurposing of zidovudine (AZT) , a pyrimidine nucleoside analog originally synthesized in the 1960s as a potential anticancer drug.[12][13][14][15][16] In 1985, it was discovered that AZT could inhibit the reverse transcriptase enzyme of HIV, and it became the first FDA-approved drug for AIDS in 1987.[12][15][16]

-

The Era of Targeted Kinase Inhibitors (1990s-Present): The discovery of imatinib , a revolutionary targeted cancer therapy, highlighted the versatility of the pyrimidine scaffold. While imatinib itself is a 2-phenylaminopyrimidine derivative, its success spurred the development of a vast number of pyrimidine-based kinase inhibitors for the treatment of various cancers.[17][18] These drugs are designed to selectively target specific kinases that are dysregulated in cancer cells, offering a more precise and less toxic approach to treatment.

The Art of Synthesis: Constructing the Pyrimidine Core

The therapeutic utility of substituted pyrimidines is underpinned by a rich and diverse portfolio of synthetic methodologies. These methods allow for the precise installation of various functional groups onto the pyrimidine ring, enabling the fine-tuning of their pharmacological properties.

Foundational Cyclocondensation Reactions

The majority of pyrimidine syntheses rely on the cyclocondensation of a three-carbon component with a compound containing an N-C-N moiety.

-

Pinner Synthesis: This classic method, developed by Adolf Pinner, involves the condensation of an amidine with a β-keto ester or a β-diketone.[4][19][20] This reaction is typically promoted by a strong base and is a versatile method for preparing a wide range of substituted pyrimidines.

-

Biginelli Reaction: First reported by Pietro Biginelli in 1893, this one-pot, three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[21][22][23][24][25] The Biginelli reaction is a highly efficient method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs, which have shown a broad spectrum of biological activities.

Experimental Protocol: General Procedure for the Synthesis of 4,6-Disubstituted Pyrimidin-2-amines from Chalcones

This protocol provides a representative method for synthesizing substituted pyrimidines, which can then be further modified for drug discovery efforts.

Materials:

-

Substituted Chalcone (1.0 eq)

-

Guanidine Hydrochloride (1.2 eq)

-

Sodium Hydroxide (2.0 eq)

-

Ethanol

-

Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (1.0 eq) and guanidine hydrochloride (1.2 eq) in ethanol.

-

Base Addition: Add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 4,6-disubstituted pyrimidin-2-amine.

Caption: A generalized workflow for the synthesis, purification, and analysis of substituted pyrimidines.

Mechanisms of Action: How Substituted Pyrimidines Exert Their Therapeutic Effects

The diverse therapeutic applications of substituted pyrimidines stem from their ability to interact with a wide range of biological targets. Their mechanisms of action are often rooted in their structural similarity to endogenous pyrimidines, allowing them to function as competitive inhibitors or fraudulent substrates.

Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is a critical enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate.[26][27][28][29][30] Pyrimidine-based DHFR inhibitors, such as pyrimethamine and trimethoprim , are structural analogs of folic acid that bind with high affinity to the active site of DHFR, preventing the binding of its natural substrate, dihydrofolate.[26][28] This leads to a depletion of tetrahydrofolate, which in turn inhibits DNA synthesis and cell proliferation, particularly in rapidly dividing cells like malaria parasites and bacteria.[26][27]

Caption: Mechanism of action of pyrimidine-based DHFR inhibitors.

Inhibition of Thymidylate Synthase and Nucleic Acid Incorporation

5-Fluorouracil (5-FU) exerts its anticancer effects through a multi-pronged attack on cellular machinery.[9][10][11][31][32] After intracellular conversion to its active metabolites, it primarily acts as an inhibitor of thymidylate synthase (TS).[11][31] The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the synthesis of thymidylate, a crucial precursor for DNA replication.[9][11][32] This leads to "thymineless death" in rapidly dividing cancer cells.[10] Furthermore, other metabolites of 5-FU, such as fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively, leading to errors in transcription and replication and further contributing to cytotoxicity.[11][31][32]

Inhibition of Viral Reverse Transcriptase

Pyrimidine nucleoside analogs like zidovudine (AZT) are a cornerstone of antiretroviral therapy.[12][13][14][15][16] These drugs are prodrugs that are intracellularly phosphorylated to their active triphosphate forms. As analogs of natural nucleosides, they act as competitive inhibitors of the viral reverse transcriptase enzyme.[12] Incorporation of the AZT-triphosphate into the growing viral DNA chain leads to chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This effectively halts the replication of the retrovirus.

Structure-Activity Relationships (SAR) and Quantitative Data

The biological activity of substituted pyrimidines is exquisitely sensitive to the nature and position of substituents on the heterocyclic ring. Understanding these structure-activity relationships is paramount for the rational design of new and improved therapeutic agents.

Pyrimidine-Based Kinase Inhibitors

A significant focus of modern pyrimidine medicinal chemistry is the development of kinase inhibitors for cancer therapy.[17][18][33][34][35][36][37] Many of these inhibitors target the ATP-binding site of kinases. The pyrimidine core often serves as a scaffold that mimics the adenine ring of ATP, with substituents at various positions making key interactions with the kinase active site to confer potency and selectivity.

| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) |

| Gefitinib | EGFR | 2-37 | A431 | 0.015 |

| Erlotinib | EGFR | 2 | NCI-H358 | 0.05 |

| Lapatinib | EGFR/HER2 | 9.8 / 13.4 | BT474 | 0.16 |

| Imatinib | Bcr-Abl | 250-500 | K562 | 0.25 |

| Dasatinib | Bcr-Abl | <1 | K562 | 0.001 |

Data compiled from various public sources and are representative examples.

Key SAR Insights for Pyrimidine-Based Kinase Inhibitors:

-

Substituents at the 2- and 4-positions: These positions are often crucial for establishing hydrogen bonding interactions with the hinge region of the kinase active site. Anilino or similar aromatic groups are common substituents at these positions.[34]

-

Substituents at the 5-position: This position can be modified to enhance potency and selectivity by interacting with other regions of the ATP-binding pocket.

-

Fused Pyrimidine Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as pyrrole or pyridine, can create more rigid scaffolds that can be optimized for specific kinase targets.[35]

Antiviral and Antibacterial Pyrimidines

For antiviral nucleoside analogs, modifications to the sugar moiety and the pyrimidine base are critical for activity and selectivity. For antibacterial DHFR inhibitors, substituents on the pyrimidine ring that exploit differences between the bacterial and human enzymes are key to achieving a therapeutic window.

Future Directions and Conclusion

The journey of substituted pyrimidines in medicinal chemistry is a testament to the power of fundamental chemical research to drive profound advances in human health. From their humble beginnings as newly synthesized heterocycles, they have evolved into a versatile and indispensable class of therapeutic agents.

The future of pyrimidine-based drug discovery remains bright. The continued exploration of novel synthetic methodologies will undoubtedly lead to the creation of even more diverse and complex pyrimidine libraries. The application of computational modeling and structure-based drug design will enable the more rational design of highly selective and potent inhibitors for a growing number of biological targets. Furthermore, the concept of dual-target or multi-target inhibitors based on the pyrimidine scaffold holds great promise for overcoming drug resistance and treating complex diseases.[17]

References

-

Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. PubMed. [Link]

-

Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. SciSpace. [Link]

-

5-Fluorouracil: mechanisms of action and clinical strategies. Scilit. [Link]

-

Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research. [Link]

-

5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature. [Link]

-

Fluorouracil. Wikipedia. [Link]

-

5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. PMC. [Link]

-

Pyrimidine. Wikipedia. [Link]

-

Pyrimethamine. Wikipedia. [Link]

-

Biginelli reaction. Wikipedia. [Link]

-

What are DHFR inhibitors and how do they work?. Patsnap Synapse. [Link]

-

AZT Treats People with AIDS. EBSCO. [Link]

-

Dihydrofolate reductase inhibitor. Grokipedia. [Link]

-

DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. PMC. [Link]

-

Zidovudine or Azidothymidine (AZT). Embryo Project Encyclopedia. [Link]

-

Biginelli Reaction. Organic Chemistry Portal. [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]

-

The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. [Link]

-

Antiretroviral Drug Discovery and Development. NIAID. [Link]

-

Sci. Educ. Innov. Context Mod. Probl. Sci. Educ. Innov. Context Mod. Probl.[Link]

-

Synthesis of Pyrimethamine. Issuu. [Link]

-

File:Pyrimethamine traditional synthesis.png. Wikimedia Commons. [Link]

-

Cas 58-14-0,Pyrimethamine. lookchem. [Link]

-

Zidovudine. Wikipedia. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]

-

AIDS Drug AZT: How It Got Approved 30 Years Ago. TIME. [Link]

-

Siegmund Gabriel. Wikipedia. [Link]

-

Pyrimidine-Based Compounds: Synthesis and Therapeutic Applications. IJNRD. [Link]

-

Pinner pyrimidine synthesis. Slideshare. [Link]

-

Pyrimethamine synthesis pathway. ResearchGate. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

-

Pinner pyrimidine synthesis. Slideshare. [Link]

-

Gabriel–Colman rearrangement. Wikipedia. [Link]

-

Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences. [Link]

-

Pinner Pyrimidine Synthesis. YouTube. [Link]

-

Pyrimidines as Anti-Infective Agents. Bentham Science Publisher. [Link]

-

Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. PMC. [Link]

-

SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. [Link]

-

THE SYNTHESIS OF PYRIMIDINE-NUCLEOSIDES. PubMed. [Link]

-

A Prebiotic Synthesis of Canonical Pyrimidine and Purine Ribonucleotides. PubMed. [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. imcra-az.org [imcra-az.org]

- 3. ijnrd.org [ijnrd.org]

- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 5. Siegmund Gabriel - Wikipedia [en.wikipedia.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Pyrimethamine - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Pyrimethamine - Issuu [issuu.com]

- 9. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 10. Fluorouracil - Wikipedia [en.wikipedia.org]

- 11. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AZT Treats People with AIDS | Research Starters | EBSCO Research [ebsco.com]

- 13. Zidovudine or Azidothymidine (AZT) | Embryo Project Encyclopedia [embryo.asu.edu]

- 14. niaid.nih.gov [niaid.nih.gov]

- 15. Zidovudine - Wikipedia [en.wikipedia.org]